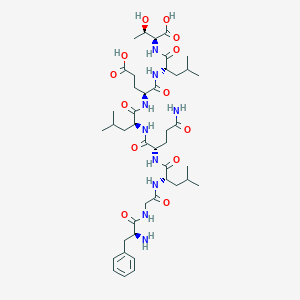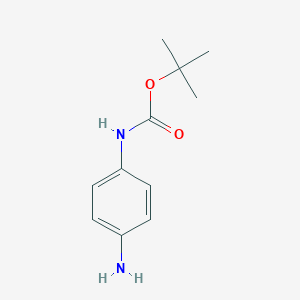
tert-Butyl (4-aminophenyl)carbamate
Vue d'ensemble
Description
Tert-Butyl (4-aminophenyl)carbamate, also known as N-Boc-p-phenylenediamine or 4-(tert-Butoxycarbonylamino)aniline, is an organic compound with the molecular formula C11H16N2O2 . It is used in organic synthesis as an amine protecting group .
Synthesis Analysis
The synthesis of tert-Butyl (4-aminophenyl)carbamate involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . The reaction proceeds efficiently, yielding the desired product in excellent yields .Molecular Structure Analysis
The molecular structure of tert-Butyl (4-aminophenyl)carbamate consists of a carbamate group attached to a tert-butyl group and a 4-aminophenyl group . The InChI string representation of the molecule isInChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14) . Chemical Reactions Analysis
The carbamate group in tert-Butyl (4-aminophenyl)carbamate plays a key role in its reactivity. It is stable towards most nucleophiles and bases, making it suitable for use in various chemical reactions . For instance, it can participate in palladium-catalyzed cross-coupling reactions with various aryl halides .Physical And Chemical Properties Analysis
Tert-Butyl (4-aminophenyl)carbamate has a molecular weight of 208.26 g/mol . It is stable under normal temperatures and soluble in common organic solvents .Applications De Recherche Scientifique
Anti-Inflammatory Activity
Specific Scientific Field
Pharmaceutical Chemistry
Comprehensive and Detailed Summary of the Application
This compound has been used in the synthesis of new derivatives that have shown promising anti-inflammatory activity. These derivatives were evaluated for in vivo anti-inflammatory activity compared to the standard drug, indomethacin .
Methods of Application or Experimental Procedures
A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .
Results or Outcomes Obtained
Most of the compounds exhibited a promising anti-inflammatory activity within 9 to 12 hours, with the percentage of inhibition values ranging from 54.239 to 39.021%. The compounds 4i and 4a exhibited better or equivalent anti-inflammatory activity with the percentage of inhibition of 54.239 and 54.130%, respectively .
Synthesis of N-Boc-protected Anilines
Specific Scientific Field
Organic Chemistry
Comprehensive and Detailed Summary of the Application
Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Methods of Application or Experimental Procedures
The specific experimental procedures for this application are not provided in the source. However, it is mentioned that tert-butyl carbamate was used in the synthesis process .
Results or Outcomes Obtained
The specific results or outcomes for this application are not provided in the source. However, it is mentioned that the synthesis was successful .
Biological Activities
Comprehensive and Detailed Summary of the Application
The amide derivatives of this compound have been associated with a broad spectrum of biological activities .
Methods of Application or Experimental Procedures
The specific experimental procedures for this application are not provided in the source .
Results or Outcomes Obtained
The amide derivatives have shown promising results in various biological activities including anti-inflammatory, antidegenerative, antiplatelet, anticancer, antimicrobial, urokinase inhibitor, antituberculosis, anticonvulsant, insecticide, and antitumor .
PROTAC Development
Specific Scientific Field
Biochemistry
Comprehensive and Detailed Summary of the Application
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, a derivative of tert-butyl carbamate, is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
Results or Outcomes Obtained
The specific results or outcomes for this application are not provided in the source. However, it is mentioned that the PROTAC development was successful .
Synthesis of Tetrasubstituted Pyrroles
Comprehensive and Detailed Summary of the Application
Tert-butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Results or Outcomes Obtained
Palladium-Catalyzed Cross-Coupling Reaction
Comprehensive and Detailed Summary of the Application
Tert-butyl carbamate has been used in palladium-catalyzed cross-coupling reaction with various aryl (Het) halides .
Results or Outcomes Obtained
The specific results or outcomes for this application are not provided in the source. However, it is mentioned that the cross-coupling reaction was successful .
Safety And Hazards
Orientations Futures
Carbamate derivatives like tert-Butyl (4-aminophenyl)carbamate have received much attention due to their application in drug design and discovery . They are increasingly being used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . Therefore, the future research directions could involve exploring new synthesis methods, studying their biological activities, and developing new drugs based on this compound.
Propriétés
IUPAC Name |
tert-butyl N-(4-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVYTYZCVWHWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991332 | |
| Record name | tert-Butyl (4-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-aminophenyl)carbamate | |
CAS RN |
71026-66-9 | |
| Record name | tert-Butyl (4-aminophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71026-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-aminophenyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071026669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl (4-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (4-aminophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

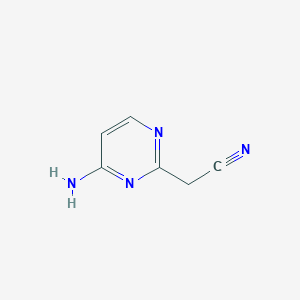

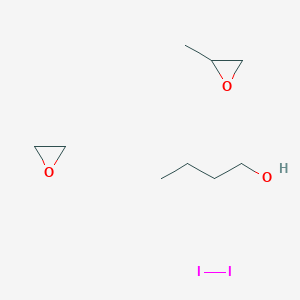
![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)
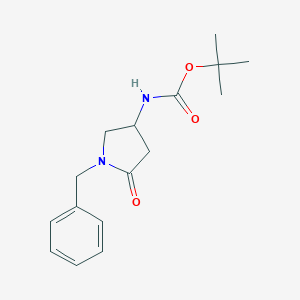



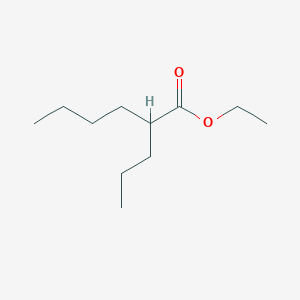


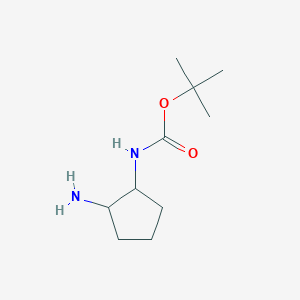
![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)
